2-(4-Ethylphenyl)-2-fluoroacetic acid
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Overview
Description
2-(4-Ethylphenyl)-2-fluoroacetic acid is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, which is further substituted with a fluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-ethylphenylboronic acid with a fluorinating agent such as potassium bifluoride (KHF2) under controlled conditions . The reaction proceeds through the formation of an intermediate boronic ester, which is subsequently converted to the desired fluoroacetic acid derivative.
Industrial Production Methods
Industrial production of 2-(4-Ethylphenyl)-2-fluoroacetic acid may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the fluoroacetic acid group to a hydroxyl group or other reduced forms.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Ethylphenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(4-Ethylphenyl)-2-hydroxyacetic acid.
Substitution: Formation of various substituted acetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Ethylphenyl)-2-fluoroacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoroacetic acid moiety can inhibit specific enzymatic pathways by mimicking natural substrates or intermediates. This inhibition can lead to alterations in metabolic processes and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-2-fluoroacetic acid: Similar structure with a methyl group instead of an ethyl group.
2-(4-Chlorophenyl)-2-fluoroacetic acid: Contains a chloro group instead of an ethyl group.
2-(4-Bromophenyl)-2-fluoroacetic acid: Contains a bromo group instead of an ethyl group.
Uniqueness
2-(4-Ethylphenyl)-2-fluoroacetic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, steric interactions, and overall molecular stability, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H11FO2 |
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Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C10H11FO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,9H,2H2,1H3,(H,12,13) |
InChI Key |
DLLODUUEUXPKME-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(=O)O)F |
Origin of Product |
United States |
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